molecular formula C8H7NS B8742928 3-Methylthieno[3,2-b]pyridine

3-Methylthieno[3,2-b]pyridine

Cat. No. B8742928
M. Wt: 149.21 g/mol
InChI Key: RHSSAEZVCVVURO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07557103B2

Procedure details

3 reaction vials are prepared: 214 mg of 3-bromo-thieno[3,2-b]pyridine (1.0 mmol) and 180 mg of methylboronic acid (3.0 mmol) are put in the each vial with 4 ml of DME/water/EtOH=7/3/1. 1.5 ml of 2 M Na2CO aq. (3.0 mmol) is added and N2 gas is bubbled in for 15 min. 58 mg of Pd(PPh3)4 (0.05 mmol) is added and each vials are sealed. These vials are heated at 130° C. for 30 min in the microwave. All reaction mixtures are combined, and water and CH2Cl2 are added. The CH2Cl2 layer are separated and dried over Na2SO4 and evaporated. The crude products are applied onto a silica-gel chromatography column (Hexane: AcOEt: 2 M NH3 in MeOH=20:4:1) to give 193 mg of the title compound. Yield 43%. mass spectrum (m/e): 150 (M+1); 1H-NMR (CDCl3): 8.76 (dd, 1H, J=4.7 Hz, 1.5 Hz), 8.20 (dd, 1H, J=8.2 Hz, 1.5 Hz), 7.43 (d, 1H, J=1.2 Hz), 7.29 (dd, 1H, J=8.2 Hz, 4.7 Hz), 2.58 (d, 3H, J=1.2 Hz) ppm.
Quantity
214 mg
Type
reactant
Reaction Step One
Quantity
180 mg
Type
reactant
Reaction Step Two
Name
DME water EtOH
Quantity
4 mL
Type
reactant
Reaction Step Three
[Compound]
Name
Na2CO
Quantity
1.5 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
58 mg
Type
catalyst
Reaction Step Six
Yield
43%

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:6]2=[N:7][CH:8]=[CH:9][CH:10]=[C:5]2[S:4][CH:3]=1.[CH3:11]B(O)O.COCCOC.O.CCO.O>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C(Cl)Cl>[CH3:11][C:2]1[C:6]2=[N:7][CH:8]=[CH:9][CH:10]=[C:5]2[S:4][CH:3]=1 |f:2.3.4,^1:29,31,50,69|

Inputs

Step One
Name
Quantity
214 mg
Type
reactant
Smiles
BrC1=CSC=2C1=NC=CC2
Step Two
Name
Quantity
180 mg
Type
reactant
Smiles
CB(O)O
Step Three
Name
DME water EtOH
Quantity
4 mL
Type
reactant
Smiles
COCCOC.O.CCO
Step Four
Name
Na2CO
Quantity
1.5 mL
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Six
Name
Quantity
58 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
3 reaction vials
CUSTOM
Type
CUSTOM
Details
are prepared
CUSTOM
Type
CUSTOM
Details
N2 gas is bubbled in for 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
each vials are sealed
CUSTOM
Type
CUSTOM
Details
All reaction mixtures
CUSTOM
Type
CUSTOM
Details
The CH2Cl2 layer are separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
CC1=CSC=2C1=NC=CC2
Measurements
Type Value Analysis
AMOUNT: MASS 193 mg
YIELD: PERCENTYIELD 43%
YIELD: CALCULATEDPERCENTYIELD 129.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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